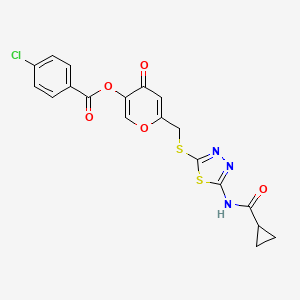

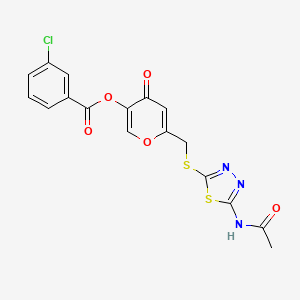

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a cyclopropanecarboxamido group, a thiadiazol group, a pyran ring, and a 4-chlorobenzoate group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, esterification, and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The cyclopropanecarboxamido and thiadiazol groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

While specific reactions involving this compound were not found, compounds with similar functional groups can undergo a variety of reactions. For example, the 4-chlorobenzoate group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the 4-chlorobenzoate group could potentially make the compound relatively polar .Wissenschaftliche Forschungsanwendungen

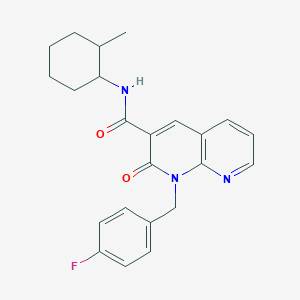

Photosynthetic Electron Transport Inhibition

Compounds featuring pyrazole and thiadiazole groups have been investigated for their ability to inhibit photosynthetic electron transport. This property is crucial for developing new herbicides that target photosynthesis in weeds. For example, derivatives of pyrazoles and thiadiazoles have shown inhibitory effects on the light-driven reduction of ferricyanide by isolated spinach chloroplasts, with some compounds exhibiting activity comparable to commercial herbicides like diuron and hexazinone (Vicentini et al., 2005).

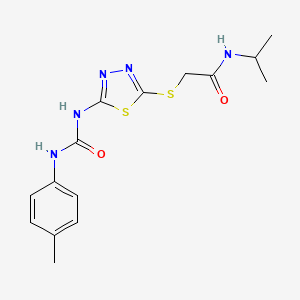

Antimicrobial and Antifungal Activities

Various thiadiazole derivatives have demonstrated significant antimicrobial and antifungal activities. These compounds have been synthesized and evaluated for their potential as antibacterial and antifungal agents against a range of pathogens. Their mechanism of action often involves interfering with the bacterial cell wall synthesis or fungal cell membrane integrity, leading to the death of the microorganisms. For instance, some thiadiazole compounds have shown high activity against bacteria and fungi, indicating their potential for developing new antimicrobial and antifungal therapies (Kumar, 2022).

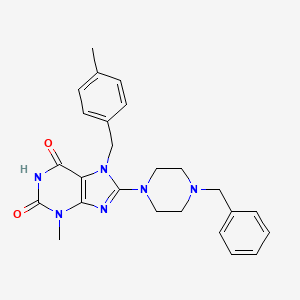

Anticancer Properties

Research on benzothiazole derivatives, including those with cyclopropane and thiadiazole moieties, has revealed potent antitumor activities. These compounds have been designed and synthesized with the aim of achieving selective cytotoxicity against cancer cell lines. For example, certain derivatives have shown excellent inhibitory effects on tumor growth in vivo, underscoring the potential of thiadiazole and related structures in cancer research and therapy development (Yoshida et al., 2005).

Synthesis and Characterization of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds incorporating thiadiazole, pyrazole, and cyclopropane units has been a subject of interest due to their diverse biological activities. These activities range from antimicrobial to anticancer properties, highlighting the importance of such compounds in medicinal chemistry and drug development. Researchers have developed various synthetic routes to create these complex molecules, exploring their structure-activity relationships to optimize their biological efficacy (Sharba et al., 2005).

Wirkmechanismus

Target of Action

The compound contains a 1,3,4-thiadiazole moiety, which is often associated with a wide range of biological activities . Compounds containing this moiety have been reported to possess antifungal, antibacterial, and anticonvulsant properties .

Biochemical Pathways

Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Compounds with a 1,3,4-thiadiazole moiety have been associated with various biochemical pathways, depending on their specific targets .

Eigenschaften

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O5S2/c20-12-5-3-11(4-6-12)17(26)28-15-8-27-13(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-1-2-10/h3-8,10H,1-2,9H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEJNLNNPAZOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2940692.png)

![Benzyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2940698.png)